![molecular formula C19H19NO2S B14756917 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol is an organic compound that features a benzo[d]thiazole ring and a methoxyphenyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Pent-4-en-1-ol Chain: This can be synthesized through a series of reactions including aldol condensation, reduction, and dehydration.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol: Lacks the methoxy group.
1-(Benzo[d]thiazol-2-yl)-1-(4-hydroxyphenyl)pent-4-en-1-ol: Has a hydroxy group instead of a methoxy group.
1-(Benzo[d]thiazol-2-yl)-1-(4-chlorophenyl)pent-4-en-1-ol: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol may confer unique properties such as altered electronic effects, increased lipophilicity, or specific interactions with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C19H19NO2S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C19H19NO2S/c1-3-4-13-19(21,14-9-11-15(22-2)12-10-14)18-20-16-7-5-6-8-17(16)23-18/h3,5-12,21H,1,4,13H2,2H3 |
Clave InChI |
KCCQXZYAWLJIFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CCC=C)(C2=NC3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)


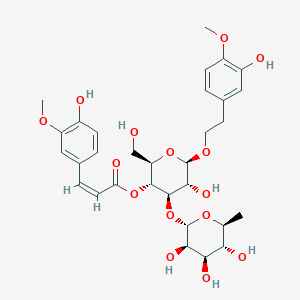
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)

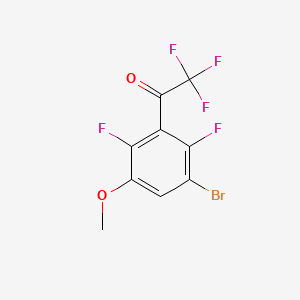
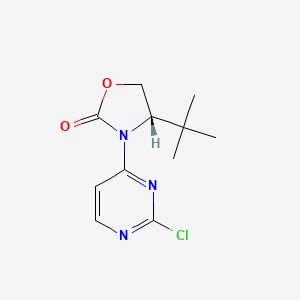
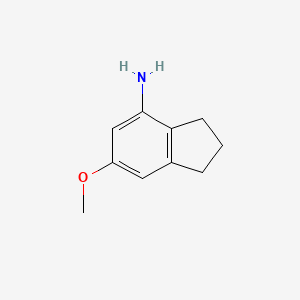
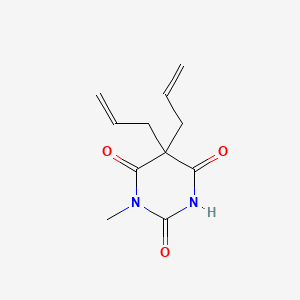

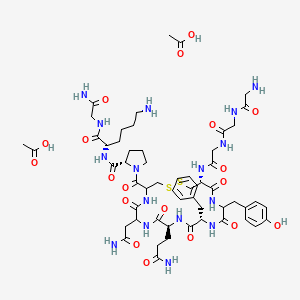

![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
